molecular formula C9H9N3O2 B2995643 Benzotriazol-1-YL-acetic acid methyl ester CAS No. 174903-38-9

Benzotriazol-1-YL-acetic acid methyl ester

Cat. No. B2995643
CAS RN: 174903-38-9
M. Wt: 191.19
InChI Key: JHUAMEKJJNCMLD-UHFFFAOYSA-N
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Description

Benzotriazol-1-YL-acetic acid methyl ester is a derivative of Benzotriazole . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole . The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . N-(1-Benzotriazolylalkyl)-N,N′-diphenylhydrazines, easily accessible from N,N-diphenylhydrazine, benzotriazole, and an aldehyde in CH2Cl2 as mixtures of benzotriazol-1-yl and benzotriazol-2-yl isomers in a ratio of 8:1, on treatment with electron-rich alkenes in the presence of Lewis acid gave N,N-disubstituted pyrazolidines .


Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid . It has a molar mass of 119.127 g·mol−1 . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa = 8.2 and a very weak Brønsted base with pKa < 0 .

Scientific Research Applications

Biotransformation in Environmental Contexts

Benzotriazoles, including Benzotriazol-1-YL-acetic acid methyl ester, have been extensively studied for their biotransformation, particularly in aquatic environments. Research has identified various biological degradation mechanisms in activated sludge, revealing pathways that include oxidation, alkylation, and hydroxylation. These studies are crucial for understanding the environmental impact and degradation of benzotriazoles in wastewater treatment processes (Huntscha et al., 2014).

Organic Synthesis Applications

This compound plays a significant role in organic synthesis. It has been used as a coupling reagent for the esterification of carboxylic acids with alcohols and phenols, allowing for efficient synthesis under mild conditions (Balalaie et al., 2008). This method is notable for its applicability to a wide range of esters, demonstrating the versatility of this compound in chemical synthesis.

Antimicrobial Studies

Benzotriazol-1-acetic acid has been coupled with various amino acid methyl esters to synthesize compounds with potent antimicrobial properties. These compounds have shown effectiveness against bacterial strains like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains including Candida albicans, Aspergillus niger, and Penicillium expansum (K. Kaur et al., 2013). This highlights the potential of this compound derivatives in the development of new antimicrobial agents.

Environmental Monitoring and Analysis

Studies on benzotriazoles, including this compound, have also focused on their presence and impact in the environment, particularly in aquatic systems. Research has been conducted to determine the concentration of these compounds in various environmental matrices, such as sediments and wastewater, to understand their distribution and potential ecological effects (Zhang et al., 2011).

Corrosion Inhibition

The role of benzotriazole derivatives, including this compound, as corrosion inhibitors has been a subject of research. These compounds are used to prevent corrosion in various industrial applications, and studies have explored their effectiveness in protecting metals like steel in acidic environments (Onyeachu & Solomon, 2020).

Safety and Hazards

Benzotriazole has several hazard statements including H302, H319, H332, H411, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P304+P312, P304+P340, P305+P351+P338, P312, P330, P337+P313, P391, P501 .

Future Directions

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and most successful synthesis protocol . It has been explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . It offers many well-known versatile synthetic tools in organic synthesis . It has potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons .

properties

IUPAC Name

methyl 2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUAMEKJJNCMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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